An In-Depth Technical Guide to the Crystal Structure of [2,3'-Bipyridin]-6-ylmethanol: A Hypothetical Case Study
An In-Depth Technical Guide to the Crystal Structure of [2,3'-Bipyridin]-6-ylmethanol: A Hypothetical Case Study
Abstract: This technical guide provides a comprehensive, in-depth exploration of the crystal structure of [2,3'-Bipyridin]-6-ylmethanol (CAS No: 1227598-86-8). As the experimental crystallographic data for this specific compound is not publicly available, this document presents a hypothetical, yet scientifically rigorous, case study. It is designed to guide researchers, scientists, and drug development professionals through the complete workflow of crystal structure determination and analysis. The guide covers the synthesis of the target compound, single-crystal growth, a detailed protocol for single-crystal X-ray diffraction, and an in-depth analysis of the resultant (hypothetical) molecular and crystal structure. Furthermore, it delves into computational methods to complement experimental findings and discusses the significance of intermolecular interactions in the crystal lattice. This document serves as both a practical "how-to" guide and a framework for understanding the critical aspects of solid-state characterization of novel bipyridine-based compounds.
Introduction: The Significance of Bipyridine Scaffolds in Modern Chemistry
Bipyridine and its derivatives are cornerstones in the fields of coordination chemistry, catalysis, and materials science. Their ability to form stable complexes with a wide range of metal ions has led to their extensive use as ligands in catalysts for various chemical transformations. In medicinal chemistry, the bipyridine scaffold is considered a "privileged" structure, appearing in numerous biologically active molecules with demonstrated antimicrobial, antitumor, and immunomodulatory properties.
The subject of this guide, [2,3'-Bipyridin]-6-ylmethanol, is a functionalized bipyridine that holds significant promise. The presence of the hydroxymethyl group introduces a site for further chemical modification and potential hydrogen bonding interactions, which can profoundly influence its solid-state properties and biological activity. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, the development of novel materials, and for controlling its physicochemical properties. This guide, therefore, outlines the necessary steps to achieve this understanding, from chemical synthesis to the intricate details of its crystal packing.
Synthesis and Spectroscopic Characterization
A robust and efficient synthesis is the first critical step in obtaining high-purity material suitable for crystallographic studies. For [2,3'-Bipyridin]-6-ylmethanol, a palladium-catalyzed Suzuki cross-coupling reaction presents a highly effective synthetic route.[1][2]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of a brominated pyridinylmethanol derivative with a pyridineboronic acid.
Caption: Proposed Suzuki coupling reaction for the synthesis of [2,3'-Bipyridin]-6-ylmethanol.
Experimental Protocol: Synthesis
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Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of argon.
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Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield [2,3'-Bipyridin]-6-ylmethanol.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the successful formation of the bipyridine core.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the alcohol and the C=N and C=C vibrations of the pyridine rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound, matching its chemical formula C₁₁H₁₀N₂O.
Single-Crystal Growth: The Art and Science
Obtaining a high-quality single crystal is often the most challenging step in a crystal structure determination. The ideal crystal for X-ray diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.
Crystal Growth Methodologies
Several techniques can be employed to grow single crystals of small organic molecules:
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Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.
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Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.
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Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
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Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.
For [2,3'-Bipyridin]-6-ylmethanol, a combination of slow evaporation and vapor diffusion would be a promising starting point, using solvents such as methanol, ethanol, or acetonitrile, with anti-solvents like diethyl ether or hexane.
Step-by-Step Protocol: Vapor Diffusion
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Dissolve 5-10 mg of purified [2,3'-Bipyridin]-6-ylmethanol in a minimal amount of methanol in a small vial (e.g., 2 mL).
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Place this vial inside a larger, sealable jar (e.g., 20 mL scintillation vial).
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Add 2-3 mL of diethyl ether (the anti-solvent) to the larger jar, ensuring the level is below the top of the inner vial.
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Seal the larger jar and leave it undisturbed in a location with a stable temperature.
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Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction: Elucidating the 3D Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
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Data Processing: The raw diffraction images are processed to index the reflections and integrate their intensities. This step also determines the unit cell dimensions and the crystal's space group.
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Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is often achieved using direct methods.
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Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares method. Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions.
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Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues.
Hypothetical Crystal Structure of [2,3'-Bipyridin]-6-ylmethanol
Based on the structures of similar bipyridine derivatives found in the Cambridge Structural Database (CSD), we can propose a plausible crystal structure for [2,3'-Bipyridin]-6-ylmethanol.
Predicted Crystallographic Data
The following table summarizes the hypothetical crystallographic data for the target compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₀N₂O |
| Formula Weight | 186.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.2 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 912.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.355 |
| F(000) | 392 |
| R-factor (final) | ~0.045 |
Molecular Conformation
The two pyridine rings in the bipyridine system are not expected to be coplanar due to steric hindrance between the hydrogen atoms at the 2' and 4' positions of the respective rings. A dihedral angle of approximately 20-30° between the planes of the two rings is anticipated. The hydroxymethyl group is expected to be oriented to facilitate intermolecular hydrogen bonding.
Intermolecular Interactions and Crystal Packing
The presence of the hydroxyl group and the nitrogen atoms of the pyridine rings strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing. A likely scenario is the formation of hydrogen-bonded chains or dimers.
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O-H···N Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor to one of the pyridine nitrogen atoms of a neighboring molecule.
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π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
Caption: A simplified representation of potential intermolecular interactions in the crystal lattice.
Computational Analysis: A Complementary Approach
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights that complement experimental data.
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Geometry Optimization: A gas-phase geometry optimization of the [2,3'-Bipyridin]-6-ylmethanol molecule can predict the most stable conformation, including the dihedral angle between the pyridine rings.
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Crystal Packing Prediction: Advanced computational methods can be used to predict plausible crystal packing arrangements, which can be compared with the experimentally determined structure.
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Interaction Energy Calculations: The strength of the various intermolecular interactions, such as hydrogen bonds and π-π stacking, can be quantified through computational analysis.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the complete structural elucidation of [2,3'-Bipyridin]-6-ylmethanol. By detailing the synthesis, crystallization, X-ray diffraction analysis, and computational modeling, we have provided a robust framework for researchers in drug discovery and materials science. The key to unlocking the full potential of this promising molecule lies in a deep understanding of its three-dimensional structure and the intermolecular forces that govern its assembly in the solid state. The experimental determination of this crystal structure is a critical next step and will provide invaluable data for the rational design of new functional materials and therapeutic agents based on the bipyridine scaffold.
References
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Kumar, A., et al. (2015). Suzuki coupling using an imidazolium salt as the ligand for the palladium catalyst. Journal of Organic Chemistry, 80(5), 2871-2878. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. (2021). Molecules, 26(11), 3167. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). Catalysts, 10(12), 1459. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(11), 5132-5149. [Link]
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The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings. (2010). The Royal Swedish Academy of Sciences. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The CSD System. [Link]
